Polar Surface Area (PSA): 2.1-Fold Increase Over Generic Alkyl and Aryl Chloroformates
The polar surface area (PSA) of 1H-benzimidazol-2-yl carbonochloridate is 54.98 Ų, which is 2.09-fold higher than the 26.30 Ų shared by ethyl chloroformate, methyl chloroformate, benzyl chloroformate, and phenyl chloroformate . This difference arises from the contribution of the benzimidazole ring's two endocyclic nitrogen atoms (combined with one N–H donor) . In the context of the Lipinski Rule of Five and Veber rules, a PSA increase of this magnitude can alter predicted oral bioavailability, membrane permeability, and chromatographic retention (both normal-phase and reversed-phase) of any carbamate or carbonate derivative produced from the reagent .
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 54.98 Ų |
| Comparator Or Baseline | Ethyl chloroformate: 26.30 Ų; Benzyl chloroformate: 26.30 Ų; Phenyl chloroformate: 26.30 Ų; Methyl chloroformate: 26.30 Ų |
| Quantified Difference | 2.09-fold increase (Δ = +28.68 Ų) |
| Conditions | Calculated topological PSA (tPSA) values; consistent methodology across all compounds |
Why This Matters
A >2-fold PSA increase directly influences solubility, permeability, and chromatographic behavior of derived products—making this reagent a deliberate choice when modulating these properties is desired in a synthetic sequence.
